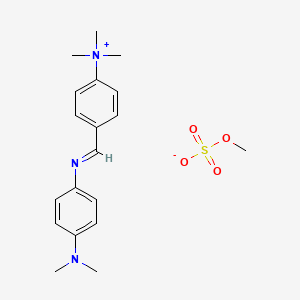
Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)- is a chemical compound with the molecular formula C24H26N4OSn It is known for its unique structure, which includes a tin atom bonded to an azido group and a 1-methyl-2-piperidinone moiety, along with three phenyl groups
Vorbereitungsmethoden
The synthesis of Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)- typically involves the reaction of triphenyltin chloride with sodium azide in the presence of 1-methyl-2-piperidinone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger quantities of reagents and optimizing reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)- undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form different nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced species.
Substitution: The azido group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, leveraging its unique chemical properties
Wirkmechanismus
The mechanism of action of Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)- involves its interaction with molecular targets through its azido and organotin moieties. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The organotin part of the molecule can interact with various biological targets, potentially affecting enzymatic activity and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)- include other organotin azides and derivatives of 1-methyl-2-piperidinone. Compared to these compounds, Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)- is unique due to its specific combination of functional groups and its potential applications in diverse fields. Some similar compounds include:
- Azidotriethyltin
- Azidotrimethyltin
- 1-Methyl-2-piperidinone derivatives
These compounds share some chemical properties but differ in their specific applications and reactivity .
Eigenschaften
CAS-Nummer |
83729-83-3 |
|---|---|
Molekularformel |
C24H26N4OSn |
Molekulargewicht |
505.2 g/mol |
IUPAC-Name |
benzene;1-methylpiperidin-2-one;tin(4+);azide |
InChI |
InChI=1S/C6H11NO.3C6H5.N3.Sn/c1-7-5-3-2-4-6(7)8;3*1-2-4-6-5-3-1;1-3-2;/h2-5H2,1H3;3*1-5H;;/q;4*-1;+4 |
InChI-Schlüssel |
IRWMILODBQLQFT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCC1=O.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[N-]=[N+]=[N-].[Sn+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















